molecular formula C20H20N2O4 B612290 K02288 CAS No. 1431985-92-0

K02288

Cat. No.: B612290
CAS No.: 1431985-92-0
M. Wt: 352.4 g/mol
InChI Key: CJLMANFTWLNAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K02288 is a potent inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK1, ALK2, and ALK6 with high affinity. It is a small molecule with the chemical structure 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-pyridin-3-yl]-phenol . This compound has gained attention in scientific research due to its ability to modulate BMP signaling pathways, which are crucial in various biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K02288 involves the formation of a 2-aminopyridine scaffold. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

K02288 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

K02288 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study BMP signaling pathways and their modulation.

    Biology: Investigated for its role in cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: Potential therapeutic applications in diseases related to BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.

    Industry: Utilized in the development of new drugs targeting BMP pathways

Mechanism of Action

K02288 exerts its effects by inhibiting BMP type I receptors, specifically ALK1, ALK2, and ALK6. It binds to these receptors in an ATP-mimetic fashion, forming hydrogen bonds with the kinase hinge region. This inhibition prevents the phosphorylation of Smad1/5/8 proteins, thereby blocking the downstream signaling pathways. This mechanism is crucial for its role in modulating BMP signaling and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    LDN-193189: Another potent BMP inhibitor with a similar mechanism of action.

Uniqueness of K02288

This compound is unique due to its higher affinity and selectivity for ALK1, ALK2, and ALK6 compared to other BMP inhibitors. It also exhibits improved pharmacokinetic properties, making it a valuable tool for both research and potential therapeutic applications .

Properties

IUPAC Name

3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLMANFTWLNAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431985-92-0
Record name K 02288
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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